molecular formula C32H52O3 B12092715 Acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester

Acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester

Cat. No.: B12092715
M. Wt: 484.8 g/mol
InChI Key: BSEZSGNYRAQMJE-UHFFFAOYSA-N
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Description

Acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester: is a complex organic compound with a molecular formula of C32H52O2 It is a triterpenoid ester, which means it is derived from triterpenes, a class of chemical compounds composed of three terpene units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes:

    Oxidation: The precursor triterpenoid undergoes oxidation to introduce the necessary functional groups.

    Esterification: The oxidized triterpenoid is then reacted with acetic acid under acidic conditions to form the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent decomposition of intermediates.

    Purification: Techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Acids and Bases: For facilitating esterification and substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex triterpenoid derivatives, while reduction may produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

    Receptors: It may bind to specific receptors on cell surfaces, triggering signaling cascades.

    Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Uniqueness: The uniqueness of acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester lies in its specific structural configuration and the presence of multiple methyl groups, which can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

(4,4a,6a,6b,8a,11,11,14a-octamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20-26(34)22(35-21(2)33)18-24-29(20,6)11-10-23-30(24,7)15-17-32(9)25-19-27(3,4)12-13-28(25,5)14-16-31(23,32)8/h20,22-25H,10-19H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEZSGNYRAQMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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